4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
Description
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a versatile chemical compound with potential applications in various scientific research fields. This compound is known for its unique chemical structure, which includes a benzamide core substituted with methylsulfonyl and morpholinylsulfonyl groups. These functional groups contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
4-methyl-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-14-3-4-15(13-18(14)29(25,26)21-9-11-27-12-10-21)19(22)20-16-5-7-17(8-6-16)28(2,23)24/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYWMFWHPOZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of toluene to form nitrotoluene.
Reduction: The nitrotoluene is then reduced to form toluidine.
Sulfonation: Toluidine undergoes sulfonation to introduce the sulfonyl group.
Coupling: The sulfonated toluidine is coupled with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[4-(methylsulfonyl)phenyl]benzamide: Lacks the morpholinylsulfonyl group, resulting in different reactivity and properties.
3-(morpholin-4-ylsulfonyl)benzamide: Lacks the methylsulfonyl group, which affects its chemical behavior and applications.
Uniqueness
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of both methylsulfonyl and morpholinylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Methyl group at the 4-position of the benzamide.
- Methylsulfonyl group attached to a phenyl ring.
- Morpholinylsulfonyl group , which contributes to its biological properties.
Anticancer Activity
Research indicates that sulfonamide derivatives often exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- The compound demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent anti-cancer activity comparable to standard treatments like doxorubicin .
- Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its efficacy in inhibiting tumor growth .
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory effects. The presence of the morpholinyl group is believed to enhance this activity.
Case Studies:
- A study involving various sulfonamide derivatives showed that modifications at the phenyl ring significantly influenced anti-inflammatory potency. The presence of electron-donating groups, such as methyl groups, was correlated with increased activity .
- In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokine release from activated macrophages, showcasing its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Methyl group at 4-position | Increases cytotoxicity |
| Methylsulfonyl substitution | Enhances solubility and bioavailability |
| Morpholinyl group | Improves interaction with biological targets |
Research Findings
Recent studies have focused on synthesizing and testing various analogues of this compound to enhance its efficacy and reduce toxicity. For instance, modifications to the sulfonamide moiety have shown promising results in improving both anticancer and anti-inflammatory activities.
Notable Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
